molecular formula C8H6N6 B12823300 5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile

5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile

Cat. No.: B12823300
M. Wt: 186.17 g/mol
InChI Key: QLLGYZUOXFKCGV-UHFFFAOYSA-N
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Description

5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with cyanoacetamide under basic conditions, followed by cyclization to form the imidazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(pyridin-2-yl)-1H-imidazole-4-carbonitrile
  • 5-Amino-1-(pyrimidin-4-yl)-1H-imidazole-4-carbonitrile

Uniqueness

5-Amino-1-(pyrimidin-2-yl)-1H-imidazole-4-carbonitrile is unique due to its specific arrangement of the pyrimidine and imidazole rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H6N6

Molecular Weight

186.17 g/mol

IUPAC Name

5-amino-1-pyrimidin-2-ylimidazole-4-carbonitrile

InChI

InChI=1S/C8H6N6/c9-4-6-7(10)14(5-13-6)8-11-2-1-3-12-8/h1-3,5H,10H2

InChI Key

QLLGYZUOXFKCGV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2C=NC(=C2N)C#N

Origin of Product

United States

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